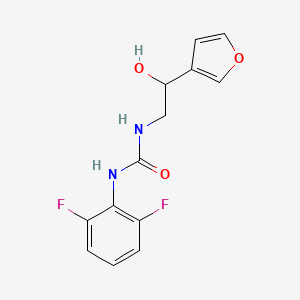
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer.
Wirkmechanismus
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea works by inhibiting the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are important for cell division and are a target for many cancer therapies. By inhibiting tubulin activity, 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea disrupts microtubule formation and causes cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and contributes to tumor growth and survival. 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is its high potency and selectivity for tubulin inhibition. This makes it a useful tool for studying the role of microtubules in cell division and cancer progression. However, one limitation of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea. One area of interest is the development of more soluble analogs of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea that can be used in a wider range of experiments. Another area of research is the use of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea in combination with other cancer therapies, such as radiation or chemotherapy. Finally, further studies are needed to understand the full range of biochemical and physiological effects of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, which could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can be synthesized through a multi-step process, starting with the reaction of 2,6-difluoroaniline with 3-furancarboxaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-(2-hydroxyethyl)isocyanatoethyl carbamate to form 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c14-9-2-1-3-10(15)12(9)17-13(19)16-6-11(18)8-4-5-20-7-8/h1-5,7,11,18H,6H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXHIKOIMTTBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=COC=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(furan-3-YL)-2-hydroxyethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

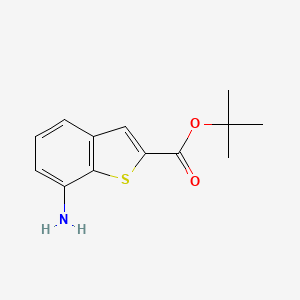
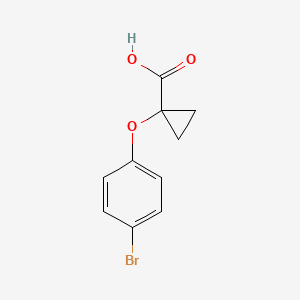
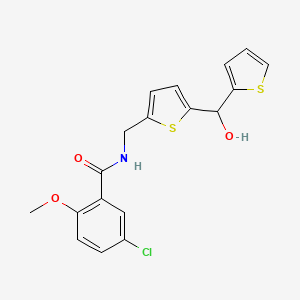
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)


![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)

![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)
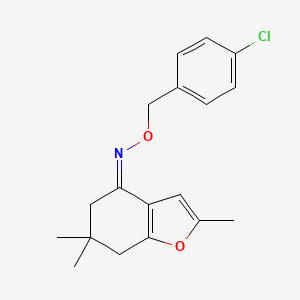

![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)